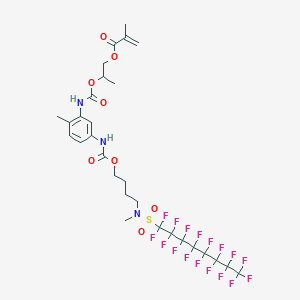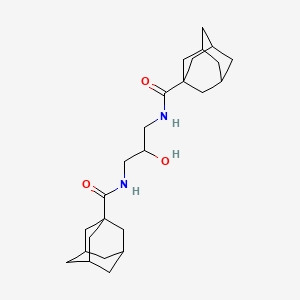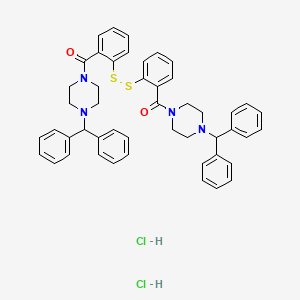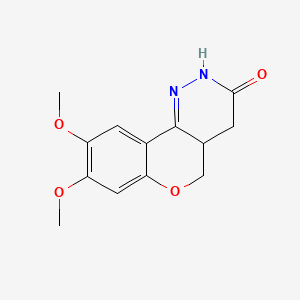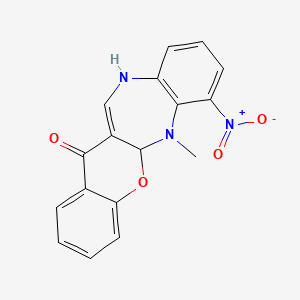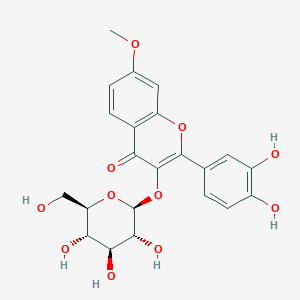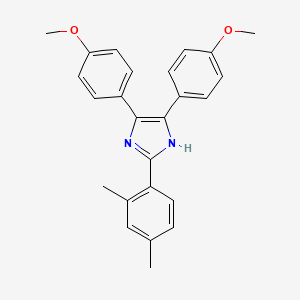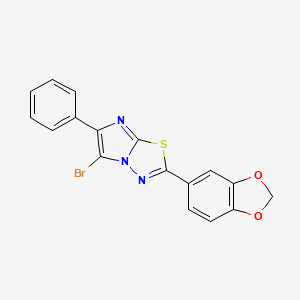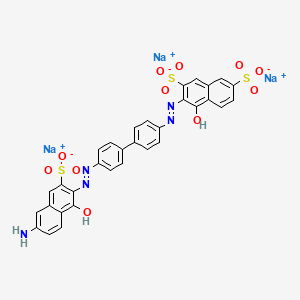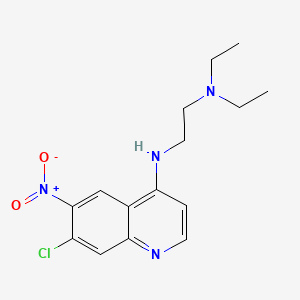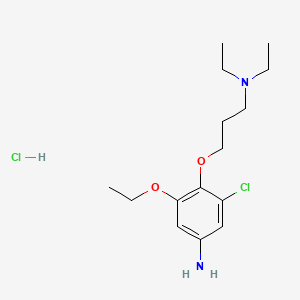
m-Phenetidine, 5-chloro-4-(3-(diethylamino)propoxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Phenetidine, 5-chloro-4-(3-(diethylamino)propoxy)-, hydrochloride is a chemical compound with the CAS registry number 97593-67-4 . It is a derivative of m-Phenetidine and is characterized by the presence of a chloro group, a diethylamino group, and a propoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of m-Phenetidine, 5-chloro-4-(3-(diethylamino)propoxy)-, hydrochloride involves several steps. The starting material, m-Phenetidine, undergoes a series of reactions to introduce the chloro, diethylamino, and propoxy groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Chemischer Reaktionen
m-Phenetidine, 5-chloro-4-(3-(diethylamino)propoxy)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The chloro group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
m-Phenetidine, 5-chloro-4-(3-(diethylamino)propoxy)-, hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of m-Phenetidine, 5-chloro-4-(3-(diethylamino)propoxy)-, hydrochloride involves its interaction with specific molecular targets. The diethylamino group is known to interact with various receptors and enzymes, leading to specific biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate certain biochemical processes .
Vergleich Mit ähnlichen Verbindungen
m-Phenetidine, 5-chloro-4-(3-(diethylamino)propoxy)-, hydrochloride can be compared with other similar compounds, such as:
3-chloro-4-[3-(diethylamino)propoxy]-5-ethoxyaniline hydrochloride: This compound has a similar structure but with an ethoxy group instead of a phenetidine group.
m-Phenetidine derivatives: Other derivatives of m-Phenetidine with different substituents can be compared to highlight the unique properties of the 5-chloro-4-(3-(diethylamino)propoxy)- derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
97593-67-4 |
|---|---|
Molekularformel |
C15H26Cl2N2O2 |
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
3-chloro-4-[3-(diethylamino)propoxy]-5-ethoxyaniline;hydrochloride |
InChI |
InChI=1S/C15H25ClN2O2.ClH/c1-4-18(5-2)8-7-9-20-15-13(16)10-12(17)11-14(15)19-6-3;/h10-11H,4-9,17H2,1-3H3;1H |
InChI-Schlüssel |
SETUXQHZWZBATA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCOC1=C(C=C(C=C1Cl)N)OCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


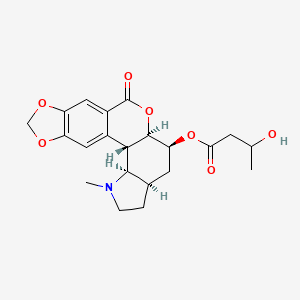
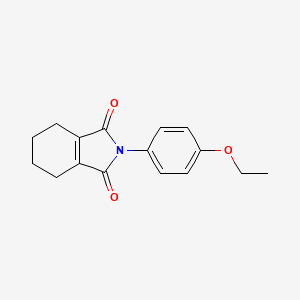

![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
